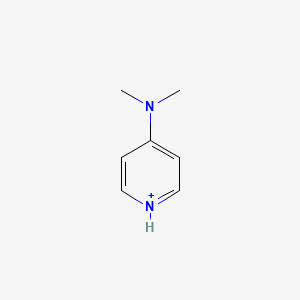

4-(Dimethylamino)pyridinium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Dimethylamino)pyridinium is a cationic derivative of 4-(dimethylamino)pyridine (DMAP), a well-known nucleophilic acylation catalyst . The pyridinium form arises from protonation or quaternization of the pyridine nitrogen, enhancing its electron-withdrawing and π-cation interaction capabilities. This compound is widely utilized in coordination chemistry, forming complexes with transition metals like cobalt, where it acts as a ligand . In biological contexts, its cationic head engages in π-cation interactions with aromatic amino acid residues (e.g., Tyr354, Trp420) in enzymes such as choline kinase (ChoK), making it a key structural motif in enzyme inhibitors .

科学研究应用

Chemical Synthesis

Catalytic Role in Acylation Reactions

4-(Dimethylamino)pyridinium is primarily recognized for its role as a nucleophilic catalyst in acylation reactions. It enhances the efficiency of these reactions compared to traditional catalysts due to its strong nucleophilicity and ability to stabilize reaction intermediates. For example, DMAP has been shown to facilitate the acylation of alcohols and amines effectively, leading to high yields and reduced reaction times .

Table 1: Comparison of Catalysts in Acylation Reactions

| Catalyst Type | Reaction Time | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Traditional Catalysts | 2-4 hours | 60-70 | Moderate |

| This compound | 30-60 minutes | 85-95 | High |

Material Science

Nanoparticle Synthesis

Recent studies have demonstrated the use of DMAP in synthesizing functionalized gold nanoparticles. These nanoparticles have shown enhanced antibacterial properties when conjugated with DMAP and other compounds, such as Pefloxacin. The combination significantly increases the antibacterial efficacy against pathogens like E. coli, showcasing DMAP's potential in nanomedicine .

Biological Applications

Dipeptidyl Peptidase-4 Inhibitors

DMAP derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research has indicated that specific aminomethyl-pyridine derivatives exhibit high potency as DPP-4 inhibitors, which could be beneficial for diabetes treatment .

Case Study: DPP-4 Inhibition

A study synthesized a series of aminomethyl-pyridines, including those derived from DMAP, which demonstrated IC50 values in the nanomolar range for DPP-4 inhibition. This highlights the compound's relevance in developing therapeutic agents for diabetes management.

Electrochemical Applications

Protonation Behavior Studies

The protonation state of DMAP is crucial for its functionality in various applications. Recent electrochemical studies have shown that the protonation behavior of DMAP can be influenced by environmental factors such as pH and temperature. For instance, at lower temperatures, DMAP exhibits increased protonation, which can affect its catalytic properties and reactivity with electrophiles .

Crystal Structure Analysis

Supramolecular Chemistry

The crystal structure of this compound salts reveals significant π–π interactions and hydrogen bonding that contribute to their stability and functionality in supramolecular assemblies . Understanding these structural features is essential for designing new materials that leverage these interactions for specific applications.

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-(dimethylamino)pyridinium derivatives, and how can reaction conditions be optimized?

- Methodology : this compound salts are typically synthesized via alkylation or acylation of 4-(dimethylamino)pyridine (DMAP). For example, reacting DMAP with chlorotriphenylmethane in anhydrous dichloromethane under nitrogen yields 4-(dimethylamino)-N-triphenylmethylpyridinium chloride. Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side reactions (e.g., hydrolysis of intermediates) .

- Characterization : Confirm product purity via 1H-NMR to detect residual starting materials and monitor reaction progress using thin-layer chromatography (TLC) with UV-active spots .

Q. How is the crystal structure of this compound salts determined, and what software is recommended for data refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of this compound tetrachloridoferrate(III) was resolved using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Key parameters include hydrogen-bonding networks and cation-anion interactions .

- Data Analysis : Use Mercury or Olex2 for visualizing hydrogen-bonding motifs and validating geometric parameters (e.g., bond angles, torsion angles) against crystallographic databases .

Q. What safety protocols are critical when handling this compound compounds in the laboratory?

- Safety Measures :

- PPE : Wear chemical goggles (ANSI Z87.1), nitrile gloves, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .

- First Aid : For inhalation exposure, move to fresh air and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound act as a catalyst in acyl transfer reactions, and what mechanistic insights explain its efficiency?

- Mechanism : DMAP accelerates reactions by forming a reactive acyl pyridinium intermediate via nucleophilic attack on activated carboxyl groups (e.g., in Steglich esterification). The dimethylamino group enhances nucleophilicity, while the pyridinium ring stabilizes transition states .

- Kinetic Studies : Monitor reaction rates using 13C-NMR or IR spectroscopy to track acyl intermediate formation. Compare turnover frequencies (TOF) with alternative catalysts like pyridine .

Q. What hydrogen-bonding patterns dominate in this compound-based crystals, and how do these influence material properties?

- Graph Set Analysis : In salts like this compound 4-toluenesulfonate, N–H···O and C–H···Cl interactions form R22(8) motifs. These patterns dictate crystal packing and stability, as validated by Etter’s rules and Hirshfeld surface analysis .

- Property Correlation : Stronger hydrogen-bonding networks correlate with higher melting points and lower solubility in polar solvents .

Q. How can computational models predict the reactivity and electronic properties of this compound derivatives?

- DFT Studies : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap reflects nucleophilicity, while Mulliken charges identify reactive sites (e.g., the pyridinium nitrogen) .

- MD Simulations : Use GROMACS to model solvation effects and predict aggregation behavior in ionic liquids or aqueous media .

Q. What role does this compound play in biochemical systems, particularly in enzyme inhibition studies?

- Anticholinesterase Activity : Derivatives like 4-(dimethylamino)-1-methylpyridinium iodide inhibit acetylcholinesterase (AChE) by mimicking the transition state of acetylcholine hydrolysis. Assay inhibition using Ellman’s method with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) .

- Structural Insights : Docking studies (AutoDock Vina) reveal interactions between the pyridinium moiety and AChE’s catalytic triad (Ser200, Glu327, His440) .

Q. How do counterion choices (e.g., tetrafluoroborate vs. tosylate) affect the physicochemical behavior of this compound salts?

- Ion-Pair Effects : Bulky anions like 2,4,6-trimethylbenzenesulfonate reduce lattice energy, enhancing solubility in organic solvents. Smaller anions (e.g., BF4−) favor crystalline phases with higher thermal stability .

- Spectroscopic Validation : Compare 1H-NMR chemical shifts in D2O vs. CDCl3 to assess ion dissociation. FT-IR confirms anion-specific vibrational modes (e.g., S–O stretches in tosylates) .

相似化合物的比较

Comparison with Similar Pyridinium Compounds

Table 1: Substituent Effects on Choline Kinase Inhibition

- 4-(Pyrrolidin-1-yl)pyridinium : Despite weaker π-cation interactions due to bulkier substituents, these compounds exhibit superior antiproliferative activity in cancer cells. This is attributed to higher clogP values, enhancing cellular uptake .

- 4-(Diethylamino)pyridinium: Larger substituents further reduce enzyme inhibition due to steric clashes in the ATP-binding pocket .

Catalytic Performance in CO₂ Cycloaddition

4-(Dimethylamino)pyridinium-functionalized chromium(III) salophen complexes demonstrate superior catalytic activity in CO₂ cycloaddition to epoxides compared to other pyridinium derivatives:

Table 2: Catalytic Activity of Pyridinium-Functionalized Chromium Complexes

The electron-donating dimethylamino group enhances nucleophilicity at the cobalt center, facilitating epoxide activation and CO₂ insertion .

Table 3: Fluorescent Pyridinium Derivatives

| Compound | Structure | Application | Reference |

|---|---|---|---|

| APP⁺ | Styryl-substituted pyridinium | Serotonin transporter (SERT) imaging | |

| DMASDPB | Long-chain styryl derivative | Cell membrane microviscosity sensing |

- APP⁺ (4-(4-(Dimethylamino)phenyl)-1-methylpyridinium): Exhibits binding-induced fluorescence upon interaction with SERT, enabling real-time tracking of neurotransmitter uptake .

- DMASDPB (4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide): Used to measure lipid bilayer viscosity due to its environment-sensitive emission .

Research Findings and Mechanistic Insights

- π-Cation Interactions: The this compound moiety stabilizes enzyme-inhibitor complexes via parallel π-cation interactions with tryptophan and tyrosine residues, as shown in crystal structures of ChoK inhibitors (e.g., PDB IDs: 3ZM9, 4BR3) .

- Coordination Chemistry: In cobalt complexes, the dimethylamino group modulates ligand field strength, influencing metal-centered luminescence and redox properties .

属性

分子式 |

C7H11N2+ |

|---|---|

分子量 |

123.18 g/mol |

IUPAC 名称 |

N,N-dimethylpyridin-1-ium-4-amine |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3/p+1 |

InChI 键 |

VHYFNPMBLIVWCW-UHFFFAOYSA-O |

规范 SMILES |

CN(C)C1=CC=[NH+]C=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。